2-Hydroxy-4-(ethoxycarbonyl)benzoic acid
Description
Molecular Architecture and Crystallographic Analysis
Structural Features and Conformational Analysis
The molecular structure of 2-hydroxy-4-(ethoxycarbonyl)benzoic acid consists of a benzene ring substituted with:
- A hydroxyl (-OH) group at position 2
- An ethoxycarbonyl (-COOCH₂CH₃) group at position 4
The ethoxycarbonyl moiety introduces electron-withdrawing effects through resonance, which influences the reactivity of the hydroxyl and carboxylic acid groups. The spatial arrangement of substituents creates steric and electronic interactions critical for crystal packing and intermolecular hydrogen bonding.
Crystallographic Insights
While direct crystallographic data for this compound is limited in the provided sources, related benzoic acid derivatives (e.g., 4-hydroxybenzoic acid and its ethoxycarbonyl analogs) provide insights into potential packing behavior:
- Hydrogen bonding : Intramolecular interactions between the hydroxyl group and the ester oxygen are likely, as observed in similar compounds.
- Intercrystalline interactions : Carboxylic acid dimers or ester-mediated hydrogen bonds may dominate in the crystal lattice.
- Molecular symmetry : The ortho-substituted hydroxyl group and para-ester group impose asymmetry, favoring monoclinic or triclinic crystal systems.
Properties
IUPAC Name |
4-ethoxycarbonyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,11H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUIMTXFPFKYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-Hydroxy-4-carboxybenzoic acid
Procedure: 2-Hydroxy-4-carboxybenzoic acid is dissolved in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours to promote esterification of the carboxyl group to the ethyl ester.
Reaction conditions: Typical reflux temperature (~78 °C), reaction time 4–8 hours, followed by neutralization and purification by recrystallization.
Outcome: Formation of 2-hydroxy-4-(ethoxycarbonyl)benzoic acid with high selectivity and yield.
Bromination and Cyanide Substitution Route
Step 1: Ethyl 2-ethoxy-4-methylbenzoate is subjected to bromination using N-bromosuccinimide (NBS) and a radical initiator such as azo-bis-isobutyronitrile (AIBN) in cyclohexane under reflux for 5 hours, yielding ethyl 2-ethoxy-4-bromomethylbenzoate.
Step 2: The bromomethyl derivative is reacted with sodium cyanide in the presence of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in dichloromethane/water mixture at 35 °C for 30 hours, converting the bromomethyl group to cyanomethyl.
Step 3: Hydrolysis of the cyanomethyl group under acidic or basic conditions affords the carboxylic acid group, completing the synthesis of this compound.
Purification: The product is isolated by crystallization from isopropanol and further purified by high-performance liquid chromatography (HPLC).
Hydroxylation of Ethyl 4-(ethoxycarbonyl)benzoate
Hydroxylation at the ortho position relative to the ester group can be achieved via directed ortho-metalation followed by oxygenation or by electrophilic aromatic substitution with hydroxylating agents under controlled conditions.
This method allows selective introduction of the hydroxy group at the 2-position on the ethyl 4-(ethoxycarbonyl)benzoate scaffold.
| Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield (%) | Purification Techniques | Notes |
|---|---|---|---|---|---|---|
| Esterification | 2-Hydroxy-4-carboxybenzoic acid | Ethanol, H2SO4 (catalyst), reflux | 4–8 hours | 75–90 | Recrystallization | Simple, direct esterification |
| Bromination + Cyanide | Ethyl 2-ethoxy-4-methylbenzoate | NBS, AIBN, cyclohexane (reflux); NaCN, TBAB, DCM/water | Bromination: 5 hours; Cyanide substitution: 30 hours | 60–80 | Crystallization, HPLC | Multi-step, high purity achievable |
| Directed Hydroxylation | Ethyl 4-(ethoxycarbonyl)benzoate | Metalation reagents, oxygen source or hydroxylating agent | Variable (hours) | Moderate | Chromatography | Requires careful control of regioselectivity |
The bromination-cyanide substitution route, while longer, allows for high regioselectivity and purity, making it suitable for industrial synthesis where product purity is critical.
Esterification is straightforward but may require optimization of acid catalyst concentration and reaction time to maximize yield and minimize side reactions such as hydrolysis.
Hydroxylation methods require precise control of reaction conditions to avoid over-oxidation or substitution at undesired positions.
Purification by recrystallization is common for initial isolation, but HPLC purification is often employed for high-purity requirements, especially in pharmaceutical applications.
The preparation of this compound is achieved primarily via esterification of the corresponding hydroxycarboxylic acid or through multi-step routes involving halogenation and cyanide substitution followed by hydrolysis. Each method offers trade-offs between simplicity, yield, regioselectivity, and purity. Industrial processes tend to favor routes that balance these factors and incorporate purification steps such as recrystallization and HPLC to ensure product quality.
The choice of method depends on the scale, desired purity, and available starting materials. Detailed reaction conditions and purification protocols have been reported in literature and patents, providing a robust foundation for synthesis of this compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products Formed:
Oxidation: Formation of 2-Keto-4-(ethoxycarbonyl)benzoic acid.
Reduction: Formation of 2-Hydroxy-4-(ethoxycarbonyl)benzyl alcohol.
Substitution: Formation of 2-Halo-4-(ethoxycarbonyl)benzoic acid or 2-Alkyl-4-(ethoxycarbonyl)benzoic acid.
Scientific Research Applications
Organic Chemistry
2-Hydroxy-4-(ethoxycarbonyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various reactions such as:
- Oxidation: Converting hydroxyl groups to ketones or aldehydes.
- Reduction: Transforming carboxyl groups into alcohols.
- Substitution Reactions: Replacing hydroxyl groups with halogens or alkyl groups.
Biochemistry
This compound is investigated for its role in biochemical pathways, particularly within the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds in plants. It can act as a probe for studying enzyme activities and metabolic processes.
Pharmaceutical Applications
Research has explored the potential therapeutic properties of this compound:
- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation.
- Antioxidant Activity: The compound's structure may confer protective effects against oxidative stress.
Industrial Uses
In industry, this compound is utilized:
- As a precursor for producing polymers.
- In the formulation of various chemical products due to its reactive functional groups.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, its antioxidant activity may involve the scavenging of free radicals and the upregulation of antioxidant defense systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-hydroxy-4-(ethoxycarbonyl)benzoic acid, differing primarily in substituents at the 4-position or additional functional groups. Key comparisons include physicochemical properties, applications, and biological activities.
4-(Methoxycarbonyl)benzoic Acid
- Structure : Methoxycarbonyl (-COOCH₃) at the 4-position; lacks the 2-hydroxy group.
- Properties : Higher polarity compared to ethoxycarbonyl derivatives due to the shorter methoxy chain. Used in peptide synthesis and HPLC analysis .
- Applications : Intermediate in organic synthesis; lacks reported biological activity.
2-Hydroxy-4-(trifluoromethyl)benzoic Acid
- Structure : Trifluoromethyl (-CF₃) at the 4-position; hydroxyl at the 2-position.
- Properties : Molecular weight 206.119 g/mol; lipophilic due to -CF₃. Acts as a metabolite of triflusal (antiplatelet drug) and exhibits species-selective GPR35 agonist activity .
- Applications : Pharmaceutical intermediate; studied for anti-inflammatory and anticoagulant effects .
2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic Acid
- Structure : Aryl substitution (4-methoxy-2-methylphenyl) at the 4-position.
- Properties: Molecular weight 258.27 g/mol; increased steric hindrance due to the bulky aryl group. No direct therapeutic applications reported .
4-Hydroxybenzoic Acid
- Structure : Hydroxyl group at the 4-position; lacks the ethoxycarbonyl group.
- Properties : Simpler structure (molecular weight 138.12 g/mol); widely used as a preservative. Lower acidity (pKa ~4.5) compared to 2-hydroxy derivatives .
Comparative Data Table
*Calculated based on analogous compounds.
Biological Activity
2-Hydroxy-4-(ethoxycarbonyl)benzoic acid, also known as ethyl 2-hydroxy-4-carboxybenzoate, is a benzoic acid derivative that exhibits a range of biological activities. This compound is characterized by the presence of both hydroxyl and ethoxycarbonyl functional groups, which enhance its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for exploring its use in medicinal chemistry and other fields.
The molecular formula of this compound is C10H12O4, with a molecular weight of 196.20 g/mol. The compound is soluble in organic solvents and shows moderate stability under standard laboratory conditions.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Target of Action : This compound acts primarily through the inhibition of enzymes involved in metabolic processes, similar to other benzoic acid derivatives.
- Mode of Action : It is hypothesized that the hydroxyl group may facilitate hydrogen bonding with target proteins, while the ethoxycarbonyl group could enhance lipophilicity, allowing better membrane penetration.
- Biochemical Pathways : The compound is synthesized via the shikimate and phenylpropanoid pathways, which are essential for the biosynthesis of phenolic compounds in plants.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its structural similarity to known antimicrobial agents .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cholinesterase enzymes (AChE and BuChE), which are critical in neurotransmission. In vitro studies have shown promising inhibition rates, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : The presence of the hydroxyl group contributes to its antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Cholinesterase Inhibition : A recent study evaluated the compound's ability to inhibit AChE and BuChE using a modified Ellman method. The results indicated that at a concentration of 100 µM, it achieved an inhibition percentage comparable to established inhibitors such as galantamine .
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| This compound | 70.6 ± 1.5 | 58.0 ± 1.0 |
| Galantamine | 87.1 ± 1.3 | 62.1 ± 1.4 |
Q & A
Q. What are the standard synthetic routes for 2-hydroxy-4-(ethoxycarbonyl)benzoic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves esterification or carboxylation of salicylic acid derivatives. For example:
- Ethoxycarbonyl introduction : React 2-hydroxy-4-carboxybenzoic acid with ethyl chloroformate in the presence of a base (e.g., pyridine) to form the ethoxycarbonyl group.
- Reaction optimization : Parameters like temperature (40–60°C), solvent (dry THF or DMF), and catalyst (DMAP) are critical. Monitor reaction progress via TLC or HPLC .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the ethoxycarbonyl group (e.g., ester carbonyl at ~165–170 ppm) and hydroxyl proton (broad signal at ~12 ppm) .
- UV-Vis Spectroscopy : Aromatic transitions (λmax ~270–300 nm) validate conjugated systems.
- Elemental Analysis (CHN) : Matches calculated vs. observed C, H, N percentages (e.g., C: 56.8%, H: 4.8% for C10H10O5) .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in degradation pathway data for benzoic acid derivatives?
Methodological Answer:
- LC-MS/MS : Identifies transient metabolites (e.g., this compound degrading to 4-hydroxybenzoic acid) with high sensitivity. Use a C18 column (0.1% formic acid in water/acetonitrile) and monitor m/z transitions .
- Isotopic Labeling : Track -labeled intermediates to confirm degradation mechanisms (e.g., oxidative cleavage vs. hydrolysis) .
- Computational Modeling : Density Functional Theory (DFT) predicts bond dissociation energies to prioritize pathways .
Q. How does this compound interact with enzymes like tyrosinase?
Methodological Answer:
- Enzyme Inhibition Assays : Use a spectrophotometric assay with L-DOPA as substrate. Monitor dopachrome formation (λ = 475 nm) to calculate IC50 values. Competitive inhibition is confirmed via Lineweaver-Burk plots .
- Copper Chelation Studies : UV-Vis titration (200–400 nm) detects shifts in enzyme-copper complex peaks upon compound addition .
- Molecular Docking : AutoDock Vina models binding poses, highlighting interactions with active-site histidine residues .
Q. What strategies improve reproducibility in synthesizing structurally similar benzoic acid derivatives?
Methodological Answer:
- Parallel Synthesis : Use automated reactors (e.g., Chemspeed) to standardize temperature, stirring, and reagent addition.
- Quality Control : Implement in-line FTIR to monitor reaction intermediates.
- Cross-Referencing : Group derivatives by shared functional groups (e.g., ethoxycarbonyl, hydroxyl) and validate purity via HPLC retention time alignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
